1,2-Dichloro-4-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of tubular diazotization reaction technology can enhance the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-ethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluorobenzene
- 2,4-Dichloro-1-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
Uniqueness
1,2-Dichloro-4-ethoxy-3-fluorobenzene is unique due to the presence of the ethoxy group, which influences its reactivity and chemical properties. This makes it distinct from other similar compounds that may only have halogen substitutions .
Properties
Molecular Formula |
C8H7Cl2FO |
---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
1,2-dichloro-4-ethoxy-3-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
LLQFXNVQDYMIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.